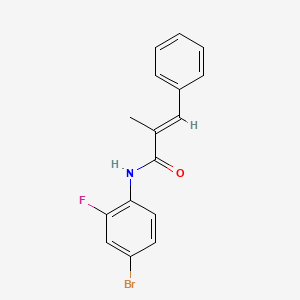

N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylacrylamide

説明

"N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylacrylamide" is a compound that may be of interest in the field of organic chemistry due to its structural components, which include a bromo-fluorophenyl group attached to a phenylacrylamide moiety. The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (methyl, phenyl) groups could influence its reactivity and physical properties.

Synthesis Analysis

A common approach to synthesizing compounds with complex structures involves multi-step organic reactions, including functional group transformations and coupling reactions. For example, a practical method for preparing related fluorobromobiphenyl compounds involves cross-coupling reactions, demonstrating the feasibility of synthesizing complex molecules with specific halogen substitutions (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as chalcone derivatives, has been determined using techniques like single-crystal X-ray diffraction. These studies provide insights into the geometric parameters and intermolecular interactions, which can significantly influence the compound's properties and reactivity (Zaini et al., 2018).

Chemical Reactions and Properties

Compounds containing bromo and fluoro substituents on a phenyl ring can participate in various chemical reactions, including nucleophilic aromatic substitution (S_NAr), which allows for the introduction of different functional groups. The presence of these halogens also affects the compound's electronic properties, influencing its reactivity (Patil et al., 2006).

Physical Properties Analysis

The physical properties of a compound, such as melting point, solubility, and crystallinity, can be inferred from its molecular structure. For instance, compounds with halogen substituents tend to have higher melting points and lower solubility in polar solvents due to their increased molecular weight and decreased polarity (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are significantly influenced by the substituents present on the phenyl ring. For example, the electron-withdrawing effect of halogens can increase the acidity of adjacent hydrogen atoms, making them more susceptible to deprotonation (Majeed et al., 1997).

科学的研究の応用

Alternatives to Methyl Bromide Treatments

Research on alternatives to methyl bromide, a broad-spectrum pesticide, has led to exploring other compounds for pest control. This is due to methyl bromide's ozone-depleting properties. Alternatives include various physical methods and chemical treatments, suggesting that compounds like "N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylacrylamide" could be investigated for their pesticidal properties or as part of integrated pest management systems (Fields & White, 2002).

Synthesis and Receptor Binding

Compounds with structures related to "N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylacrylamide" have been studied for their receptor binding characteristics, particularly in the context of cocaine receptors. This suggests potential applications in neurological research or drug development (Milius et al., 1991).

Synthesis of Aryl-Substituted Ligands

The synthesis of aryl-substituted ligands, including those involving bromo and fluoro substituents, has implications for the development of new materials or catalysts. Such compounds could serve as intermediates in creating complex organometallic structures with potential applications in catalysis or materials science (Greco, Popa, & Schrock, 1998).

Fluoride Ion Sensing in Water

Compounds incorporating bromo and fluoro groups have been utilized in the development of sensors for detecting fluoride ions in water, indicating potential environmental monitoring applications. This suggests that "N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylacrylamide" could be explored for its sensor capabilities, particularly in environmental science (Hirai et al., 2016).

特性

IUPAC Name |

(E)-N-(4-bromo-2-fluorophenyl)-2-methyl-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFNO/c1-11(9-12-5-3-2-4-6-12)16(20)19-15-8-7-13(17)10-14(15)18/h2-10H,1H3,(H,19,20)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXBFCFXFKKPHU-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]ethyl}benzenesulfonamide](/img/structure/B4577322.png)

![7-phenyl-3-(2-thienyl)-4H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[2,3-c][1,2,4]triazine-4,6,8(7H)-trione](/img/structure/B4577323.png)

![N-(4-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4577325.png)

![2-[(cyanomethyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4577331.png)

![N-(2-methoxyphenyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4577338.png)

![3-(5-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577344.png)

![1-(2-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4577359.png)

![4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B4577373.png)

![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B4577379.png)

![4-amino-2-{[3-(4-chlorophenoxy)propyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4577396.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4577411.png)

![2-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4577414.png)